molecular formula C10H7FN2O B14791365 4'-Fuoro-[2,2'-bipyridin]-6-ol

4'-Fuoro-[2,2'-bipyridin]-6-ol

Cat. No.: B14791365
M. Wt: 190.17 g/mol
InChI Key: LKRQCFBOHWABJJ-UHFFFAOYSA-N
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Description

4’-Fluoro-[2,2’-bipyridin]-6-ol is a derivative of bipyridine, a compound consisting of two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-fluoro-[2,2’-bipyridin]-6-ol typically involves the fluorination of a bipyridine precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the bipyridine ring.

Industrial Production Methods

Industrial production of 4’-fluoro-[2,2’-bipyridin]-6-ol may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-[2,2’-bipyridin]-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of bipyridine N-oxide derivatives.

    Reduction: Formation of reduced bipyridine derivatives.

    Substitution: Formation of substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

4’-Fluoro-[2,2’-bipyridin]-6-ol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4’-fluoro-[2,2’-bipyridin]-6-ol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules or participate in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural properties but lacking the fluorine atom.

    4,4’-Bipyridine: Another bipyridine isomer used in coordination chemistry and materials science.

Uniqueness

4’-Fluoro-[2,2’-bipyridin]-6-ol is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to non-fluorinated bipyridine derivatives. This makes it a valuable compound for designing molecules with specific properties for various applications.

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

6-(4-fluoropyridin-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C10H7FN2O/c11-7-4-5-12-9(6-7)8-2-1-3-10(14)13-8/h1-6H,(H,13,14)

InChI Key

LKRQCFBOHWABJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1)C2=NC=CC(=C2)F

Origin of Product

United States

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